(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its unique structure, featuring a hydroxymethyl group and two methyl substituents on the pyrrolidine ring, contributes to its biological activity and chemical reactivity.
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is classified as an organic compound and falls under the category of nitrogen-containing heterocycles. Its specific classification as a hydrochloride salt indicates that it is often used in a salt form to enhance solubility and stability in various applications.
Several synthetic routes have been developed for the preparation of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride. Notable methods include:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yields and selectivity for the desired stereoisomer. For example, using palladium catalysts during hydrogenation steps can significantly enhance reaction efficiency .
The molecular formula for (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is . The compound features:
The stereochemistry is essential for its biological activity, with the (S) configuration contributing to its interaction with biological targets.
Key structural data includes:
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride can participate in various chemical reactions:
Reactions involving this compound often require careful optimization of conditions to achieve desired outcomes without unwanted side reactions. For instance, protecting groups may be necessary during multi-step synthesis to prevent premature reactions at reactive sites.
The mechanism of action for (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride largely depends on its application. In biological systems, this compound may interact with specific receptors or enzymes due to its structural features.
Research suggests that compounds with similar structures exhibit activity against certain enzymes or pathways involved in metabolic processes. Detailed studies on receptor binding affinities and inhibition constants would provide further insights into its mechanism.
Relevant analyses typically include spectroscopy techniques (NMR, IR) to confirm structure and purity .
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride has several scientific applications:
Bivalent ligand architectures represent a transformative strategy for simultaneously targeting μ-opioid receptors (MOR) and dopamine D3 receptors (D3R), addressing the dual challenges of effective analgesia and abuse liability. The core (S)-4,4-dimethyl-2-hydroxymethyl-pyrrolidine scaffold serves as a critical structural element in these designs due to its stereochemical stability and functional versatility. By tethering MOR agonist pharmacophores to D3R antagonist components through optimized linkers, researchers have developed compounds that maintain analgesic efficacy while minimizing reward pathways associated with addiction [5] [10].
The structural rigidity imparted by the quaternary C4 dimethyl groups in the pyrrolidine ring prevents conformational flexibility that could compromise target engagement. This geometric constraint enhances selectivity by precisely orienting the pharmacophores within their respective binding pockets. Computational modeling of MOR-D3R heterodimers reveals that optimal linker lengths (typically C4-C8 alkyl or polyethylene glycol chains) enable simultaneous binding to both receptors without steric hindrance [10]. The hydroxymethyl group at C2 provides an essential attachment point for these linkers while maintaining hydrogen-bonding capabilities that contribute to receptor affinity [4].
Recent studies demonstrate that bivalent compounds incorporating this pyrrolidine scaffold exhibit sub-nanomolar binding affinities for both MOR and D3R. Functional characterization through bioluminescence resonance energy transfer (BRET) assays confirms MOR agonist activity coupled with D3R antagonism—a pharmacological profile predicted to deliver analgesia without reinforcing properties [5] [10]. This dual-engagement strategy fundamentally differs from mixed opioid-dopamine monovalent ligands by ensuring balanced target occupancy ratios critical for therapeutic effects.
Table 1: Pharmacological Profile of Representative Bivalent Ligands Featuring (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine
Compound | MOR Kᵢ (nM) | D3R Kᵢ (nM) | Linker Length | Functional Activity |
---|---|---|---|---|
23 | 0.45 | 1.8 | C6 alkyl | MOR agonist/D3R antagonist |
28 | 0.82 | 0.36 | PEG3 | MOR agonist/D3R partial agonist |
40 | 2.1 | 0.94 | C8 alkyl | MOR partial agonist/D3R antagonist |
The strategic hybridization of MOR agonist scaffolds with dopaminergic pharmacophores leverages structural similarities between opioid and dopamine receptor ligands. The (S)-4,4-dimethyl-2-hydroxymethyl-pyrrolidine moiety serves as a versatile bioisostere for piperidine rings found in classical MOR agonists like loperamide while introducing stereochemical advantages for D3R recognition [5]. Molecular docking studies indicate that the (S)-configuration enables optimal positioning within the D3R orthosteric binding site, particularly through interactions with conserved serine residues (Ser192, Ser193) in transmembrane helix 5 [10].
Hybridization strategies employ three primary approaches:1) Direct integration where the pyrrolidine scaffold replaces piperidine in MOR templates while preserving D3R-antagonist substituents2) Fragment linking connecting the hydroxymethyl group to privileged D3R pharmacophores like 2,3-dichlorophenylpiperazine3) Conformational constraint using the dimethyl groups to lock bioactive conformations recognized by both receptors [5] [10]
Structure-activity relationship (SAR) analyses reveal that the hydroxymethyl group's positioning significantly influences functional bias. When oriented toward extracellular loop 2 of D3R, it enhances antagonism by disrupting sodium-stabilized water networks critical for activation. Conversely, in MOR, this group can form hydrogen bonds with His297 in transmembrane helix 6, stabilizing agonist conformations [10]. Computational simulations comparing hybrid ligands with parent compounds demonstrate improved target residence times at both receptors—approximately 12-fold longer than morphine at MOR and 8-fold longer than eticlopride at D3R [5].
Achieving therapeutic central nervous system concentrations requires optimization of blood-brain barrier (BBB) penetration parameters. The Central Nervous System Multiparameter Optimization (CNS-MPO) scoring system provides a validated framework for enhancing brain exposure of (S)-4,4-dimethyl-2-hydroxymethyl-pyrrolidine derivatives [7]. This scaffold inherently contributes favorable properties: 1) Molecular weight below 250 Da (core structure: 149.6 Da), 2) Hydrogen bond donors limited to the hydroxyl group, 3) Topological polar surface area (TPSA) below 60 Ų when appropriately substituted [4] [7].
Key optimization strategies include:
CNS-MPO scoring of pyrrolidine derivatives demonstrates that ≥4/6 parameters within optimal ranges consistently predict unbound brain-to-plasma ratios (Kp,uu) >0.3 in rodent models. High-scoring compounds (>CNS-MPO 4.5) exhibit passive permeability exceeding 10 × 10⁻⁶ cm/s in MDCK-mdr1 cell monolayers, with efflux ratios below 2.0—indicating minimal P-gp involvement [7]. This optimization is critical for dual-target ligands where balanced CNS exposure at both MOR and D3R is required for efficacy.
Table 2: CNS-MPO Parameters for Optimized Pyrrolidine Derivatives
Parameter | Optimal Range | Core Scaffold Value | Optimized Derivative |
---|---|---|---|
Molecular weight | <360 Da | 149.6 Da | 283 Da |
cLogP | 2-4 | 0.8 | 2.3 |
TPSA | <60 Ų | 42 Ų | 56 Ų |
HBD | 0-1 | 1 | 1 |
pKa | <8 | 9.1 | 7.4 |
P-gp substrate | No | Moderate | Low |
CNS-MPO Score | ≥4 | 3 | 5 |
Peripheral restriction of (S)-4,4-dimethyl-2-hydroxymethyl-pyrrolidine derivatives offers a strategic alternative for managing neuropathic pain with reduced CNS side effects. Structural modifications focus on increasing polarity and introducing zwitterionic character to limit BBB penetration while preserving anti-inflammatory efficacy [3] [8]. Carboxylation of the hydroxymethyl group generates polar derivatives with TPSA >100 Ų and CNS-MPO scores <2, effectively restricting them to peripheral compartments [7] [8].
These peripherally-targeted analogs demonstrate potent modulation of inflammatory cascades through multiple mechanisms:1) Suppression of proinflammatory cytokines: Reducing TNF-α, IL-1β, and IL-6 production in activated macrophages via inhibition of NF-κB nuclear translocation2) Inhibition of eicosanoid signaling: Downregulating COX-2 expression and PGE₂ synthesis in injured nerve tissue3) Microglial modulation: Attenuating P2X4 receptor upregulation in spinal microglia without crossing the BBB [3] [8]
In neuropathic pain models, carboxylated derivatives significantly reduce mechanical allodynia and thermal hyperalgesia while showing 70-90% lower brain concentrations than unmodified analogs. Their efficacy correlates with decreased levels of inflammatory biomarkers (IFN-γ, IL-1β, IL-2, PGE₂) in injured nerves and dorsal root ganglia, confirming peripheral mechanisms of action [3]. Additionally, structural modifications introducing targeted delivery moieties (e.g., fatty acid conjugates for macrophage-selective uptake) further enhance peripheral tissue retention, with demonstrated 5-fold increases in sciatic nerve concentrations compared to plasma [8].
Table 3: Peripheral Targeting Modifications and Their Biological Effects
Modification | Physicochemical Change | Inflammatory Biomarker Reduction | Pain Behavior Improvement |
---|---|---|---|
Carboxylation | TPSA +58 Ų, logD -2.3 | IL-1β: 62%, PGE₂: 57% | Mechanical threshold: +250% |
Glucuronidation | MW +176 Da, TPSA +93 Ų | TNF-α: 48%, IL-6: 52% | Thermal latency: +180% |
Fatty acid conjugation | logD +1.8, P-gp substrate: yes | IFN-γ: 68%, LTB₄: 63% | Weight-bearing asymmetry: 73% correction |
The (S)-4,4-dimethyl-2-hydroxymethyl-pyrrolidine scaffold thus demonstrates remarkable adaptability—serving as either a CNS-penetrant dual-target ligand or a peripherally-restricted anti-inflammatory agent based on strategic structural modifications. This versatility positions it as a privileged structure in next-generation analgesic development [3] [5] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: